

Ioxilan in Specific Patient Populations: A Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ioxilan*

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This guide provides a comparative overview of the clinical trial results for **Ioxilan** in specific patient populations, including pediatric patients, individuals with renal impairment, and those undergoing cardiovascular imaging. Due to the limited publicly available clinical trial data for **Ioxilan** in these specific cohorts, this guide also includes data from studies on other contrast agents, such as the iso-osmolar agent Iodixanol and low-osmolar agents Iohexol and Iopamidol, to provide a broader context for comparison.

Executive Summary

Ioxilan is a nonionic, low-osmolar contrast agent used in various diagnostic imaging procedures.^[1] While its general safety and efficacy have been established, specific clinical trial data in vulnerable patient populations remain scarce. The U.S. Food and Drug Administration (FDA) label for **Ioxilan** (Oxilan®) indicates that its safety and effectiveness have not been established in pediatric patients.^[2] Data on its use in patients with significant renal impairment and in specific cardiovascular interventions are also limited. This guide synthesizes the available information and draws comparisons with more extensively studied contrast agents.

Data Presentation: Comparative Tables

Table 1: **Ioxilan** Clinical Trial Data (General Population) vs. Iohexol

Parameter	loxilan (n=531)	Iohexol (n=542)	Source
Adverse Events (Overall)	14.3%	Similar to Ioxilan	[2]
Headache	3.6%	2.8%	[2]
Fever	1.7%	2.0%	[2]
Angina Pectoris	1.3%	2.0%	
Hypertension	1.1%	0.6%	
Nausea	1.5%	1.3%	
Diagnostic Efficacy			
Cerebral Arteriography (Good/Excellent Visualization)	95%	Similar to Ioxilan	
CECT Head and Body (Good/Excellent Visualization)	98%	Similar to Ioxilan	

Note: This data is from the initial clinical trials for **loxilan**, and the patient population was not specifically stratified by pediatric, renal impairment, or cardiovascular disease subgroups.

Table 2: Comparative Data in Patients with Renal Impairment (**loxilan** vs. Iodixanol)

Study / Parameter	Ioxilan	Iodixanol	Comparator	Key Findings	Source
Chow et al. (2012)	(n=43, systolic heart failure)	(n=44, systolic heart failure)	-	Iodixanol showed a significant improvement in serum creatinine from baseline compared to Ioxilan (-0.121 ± 0.35 mg/dL vs. 0.033 ± 0.23 mg/dL, p=0.045).	
NEPHRIC Study (Iodixanol)	Not Studied	3% incidence of CIN*	Low-osmolar contrast agents	Iodixanol was associated with a significantly lower incidence of contrast-induced nephropathy (CIN) in high-risk patients with renal insufficiency and diabetes.	

Meta-analysis (Iodixanol)	Not Studied	Suggestive, but not statistically significant reduction in CIN	Low-osmolar contrast media (LOCM)	Overall, Iodixanol did not show a statistically significant reduction in CIN compared to a diverse group of LOCM.
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* Contrast-Induced Nephropathy (CIN) defined as a peak rise in serum creatinine > 0.5 mg/dL.

Table 3: Comparative Data in Cardiovascular Imaging (**Ioxilan** vs. Iodixanol)

Study / Parameter	Ioxilan	Iodixanol	Comparator	Key Findings	Source
Chow et al. (2012)	(n=43, systolic heart failure)	(n=44, systolic heart failure)	-	No significant change in QTc interval was observed with either agent.	
Budoff et al. (Iodixanol)	Not Studied	Sensitivity for obstructive coronary artery stenosis: 94.7% - 96.1%	-	High diagnostic accuracy for CCTA in patients with suspected coronary artery disease.	
Meta-analysis (Iodixanol)	Not Studied	No significant difference in major adverse cardiac events (MACE) vs. Iopromide in one trial.	Iopromide	In a meta-analysis, Iodixanol was associated with a significantly reduced risk of cardiovascular adverse events compared with Iopromide in patients with renal insufficiency undergoing	

coronary
angiography.

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of **loxilan** are not extensively published. However, a general protocol for a clinical trial comparing two iodinated contrast agents can be outlined as follows:

Study Design: A prospective, randomized, double-blind, multicenter, parallel-group study.

Patient Population: Patients referred for a specific diagnostic imaging procedure (e.g., contrast-enhanced computed tomography of the abdomen). Inclusion criteria would typically involve age (e.g., 18 years or older) and clinical indication for the procedure. Exclusion criteria would include a history of hypersensitivity to contrast media, severe renal impairment (unless it is the focus of the study), and pregnancy.

Randomization and Blinding: Patients are randomly assigned to receive either the investigational contrast agent (e.g., **loxilan**) or the comparator agent. Both the patient and the investigating physician are blinded to the treatment allocation.

Procedure:

- **Informed Consent:** Obtain written informed consent from all participants.
- **Baseline Assessment:** Collection of demographic data, medical history, vital signs, and baseline laboratory parameters (e.g., serum creatinine).
- **Contrast Administration:** The assigned contrast agent is administered intravenously at a predefined dose and injection rate.
- **Image Acquisition:** Imaging is performed according to a standardized protocol.
- **Post-procedure Monitoring:** Patients are monitored for adverse events for a specified period (e.g., 24-72 hours). Vital signs are recorded, and follow-up laboratory tests are conducted to assess renal function.

- **Efficacy Assessment:** Radiographic images are evaluated by blinded readers for diagnostic quality.
- **Safety Assessment:** All adverse events are recorded and assessed for their relationship to the contrast agent.

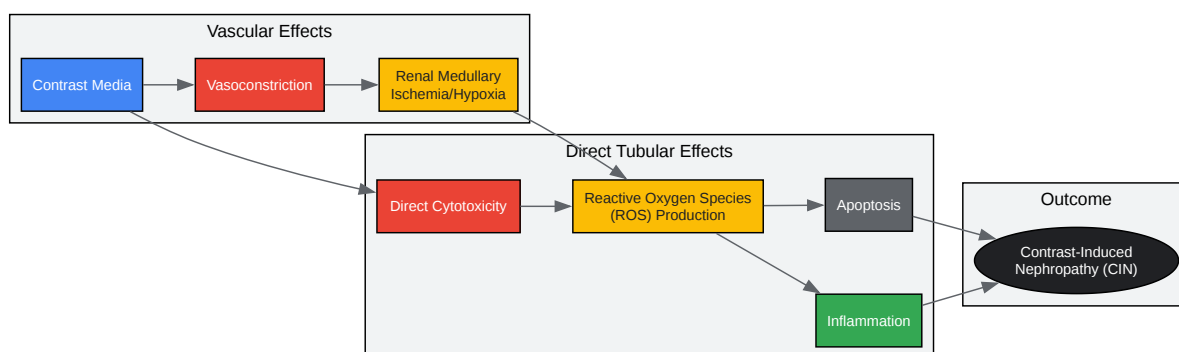
Endpoints:

- **Primary Safety Endpoint:** Incidence of adverse events.
- **Primary Efficacy Endpoint:** Image quality, assessed on a predefined scale.
- **Secondary Endpoints:** Changes in serum creatinine, incidence of CIN, patient comfort scores.

Signaling Pathways and Experimental Workflows

Contrast-Induced Nephropathy (CIN) Signaling Pathway

Contrast media can induce renal injury through a complex interplay of pathways involving oxidative stress, inflammation, and apoptosis. The following diagram illustrates some of the key signaling pathways implicated in the pathogenesis of CIN.

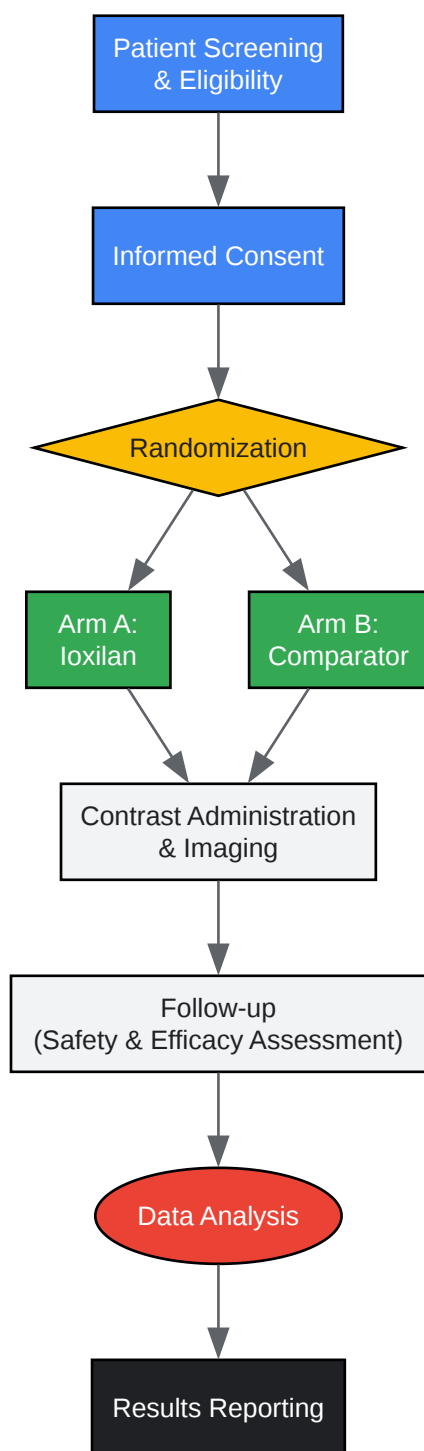


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Caption: Key signaling pathways in contrast-induced nephropathy.

Experimental Workflow for a Contrast Agent Clinical Trial

The following diagram outlines a typical workflow for a clinical trial evaluating an imaging agent.



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Caption: Generalized workflow of a contrast agent clinical trial.

Conclusion

The available clinical trial data for **ioxilan** in specific patient populations such as pediatrics, those with renal impairment, and individuals with cardiovascular disease is limited. The FDA has not established its safety and effectiveness in children. One study in patients with systolic heart failure suggested that the iso-osmolar contrast agent Iodixanol might have a more favorable short-term renal profile compared to the low-osmolar **ioxilan**. For high-risk populations, particularly those with pre-existing renal insufficiency, extensive research on Iodixanol suggests a potential, though not consistently statistically significant, benefit in reducing the risk of CIN compared to some low-osmolar contrast media.

Given the data gaps for **ioxilan**, healthcare professionals should exercise caution when considering its use in these vulnerable patient groups. Further well-designed, prospective, randomized controlled trials are needed to definitively establish the safety and efficacy profile of **ioxilan** in pediatric patients, patients with renal impairment, and for various cardiovascular imaging applications, and to provide a direct comparison with other commonly used contrast agents.

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References

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- To cite this document: BenchChem. [Ioxilan in Specific Patient Populations: A Comparative Guide to Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029793#clinical-trial-results-for-ioxilan-in-specific-patient-populations]

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